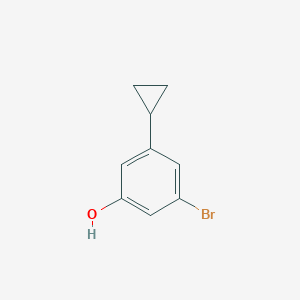
3-Bromo-5-cyclopropylphenol
Descripción general
Descripción
3-Bromo-5-cyclopropylphenol is an organic compound characterized by a bromine atom and a cyclopropyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropylphenol typically involves the bromination of 5-cyclopropyl-phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-cyclopropylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols or reduced phenolic derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-cyclopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-cyclopropylphenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
3-Bromophenol: Similar structure but lacks the cyclopropyl group.
5-Cyclopropyl-phenol: Similar structure but lacks the bromine atom.
3-Chloro-5-cyclopropyl-phenol: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-5-cyclopropylphenol is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
3-bromo-5-cyclopropylphenol |
InChI |
InChI=1S/C9H9BrO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2 |
Clave InChI |
MXJUHVDKKZZPQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













